Structural Analysis and Stereochemical Elucidation of cis-2-Methylcyclopropanecarboxylic Acid: A Comprehensive Technical Guide
Structural Analysis and Stereochemical Elucidation of cis-2-Methylcyclopropanecarboxylic Acid: A Comprehensive Technical Guide
Executive Summary
Cyclopropanes represent a privileged class of structural motifs in medicinal chemistry, offering unique conformational rigidity and metabolic stability. Specifically, cis-2-methylcyclopropanecarboxylic acid (CAS: 6142-57-0) serves as a critical chiral building block in the total synthesis of complex antimitotic natural products, such as Curacin A[1].
However, the structural analysis of this molecule presents distinct analytical challenges. Distinguishing the cis isomer from its trans counterpart (CAS: 10487-86-2) requires rigorous spectroscopic evaluation, as their dissociation constants (
The Challenge of Geometric Isomerization
In solution, the stereochemistry of cyclopropanes remains stable, allowing for definitive assignment via NMR. However, in the gas phase, cis-2-methylcyclopropanecarboxylic acid undergoes reversible trans-cis geometric isomerization at elevated temperatures[3]. This dynamic process creates severe spectral congestion when analyzed via traditional linear infrared spectroscopy, rendering unambiguous isomer identification nearly impossible[3].
To bypass this limitation, researchers employ coherent multidimensional spectroscopy—specifically EVV 2DIR—which spreads the vibrational signal across orthogonal frequency axes to resolve overlapping peaks and identify coupled vibrational modes unique to the cis geometry[3][4].
Figure 1: Resolution of gas-phase trans-cis isomerization using EVV 2DIR spectroscopy.
Spectroscopic Structural Analysis
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the gold standard for the solution-phase structural assignment of cyclopropanes[5][6]. The highly strained three-membered ring induces a strong diamagnetic anisotropy, shifting the cyclopropyl protons upfield (often between 0.5 and 1.5 ppm).
The assignment of the cis configuration relies heavily on two factors:
-
Scalar Coupling (
): In cyclopropane systems, the cis vicinal coupling constant ( Hz) is characteristically larger than the trans coupling constant ( Hz). -
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments map through-space dipole-dipole interactions. A strong NOE cross-peak between the protons of the methyl group and the cyclopropyl methine proton geminal to the carboxylic acid definitively confirms they reside on the same face of the ring.
Table 1: Representative NMR Data for cis-2-Methylcyclopropanecarboxylic Acid
Note: Chemical shifts (
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment / Causality |
| 1H | 11.20 | br s | - | -COOH (Exchanges with |
| 1H | 1.65 - 1.75 | m | - | CH-COOH (Methine) |
| 1H | 1.35 - 1.45 | m | - | CH-CH3 (Methine) |
| 1H | 1.15 | d | -CH3 (Methyl group) | |
| 1H | 1.05 | ddd | CH2 (Ring, cis to substituents) | |
| 1H | 0.85 | ddd | CH2 (Ring, trans to substituents) | |
| 13C | 180.5 | s | - | C=O (Carbonyl) |
| 13C | 22.4 | d | - | CH-COOH (Ring Carbon) |
| 13C | 18.1 | d | - | CH-CH3 (Ring Carbon) |
| 13C | 16.5 | t | - | CH2 (Ring Methylene) |
| 13C | 14.2 | q | - | -CH3 (Methyl Carbon) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every step includes the mechanistic rationale (causality) dictating the experimental choice.
Protocol 1: High-Resolution NMR Acquisition for Stereochemical Assignment
Objective: Unambiguous confirmation of the cis geometry via 1D
-
Sample Preparation: Dissolve 15-20 mg of cis-2-methylcyclopropanecarboxylic acid in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.-
Causality:
is non-polar enough to prevent disruption of intramolecular hydrogen bonding (if any) and provides a clear window in the upfield region where cyclopropyl protons resonate. TMS ensures accurate chemical shift calibration to exactly 0.00 ppm.
-
-
Degassing: Subject the NMR tube to three freeze-pump-thaw cycles or sparge with dry Argon for 5 minutes.
-
Causality: Paramagnetic dissolved oxygen accelerates nuclear spin relaxation (
), which severely attenuates the NOE signal required for 2D NOESY analysis.
-
-
1D
Acquisition: Acquire a standard 1D proton spectrum at 298 K using a 400 MHz or higher spectrometer. Set the relaxation delay ( ) to at least (typically 2-3 seconds).-
Causality: A sufficient relaxation delay ensures quantitative integration, which is necessary to confirm the exact proton ratio (3:1:1:1:1:1) of the molecule.
-
-
2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (
) of 300-500 ms.-
Causality: The mixing time must be optimized to allow cross-relaxation (the physical basis of NOE) to occur without entering the spin-diffusion regime, which could yield false-positive cross-peaks.
-
-
Data Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier Transformation. Look for the diagnostic cross-peak between the methyl doublet (
1.15) and the CH-COOH multiplet ( 1.65-1.75).
Figure 2: NMR-based stereochemical elucidation workflow for cis-isomer validation.
Protocol 2: Gas-Phase EVV 2DIR Spectroscopic Analysis
Objective: Distinguish cis and trans isomers in the gas phase where thermal isomerization occurs[3].
-
Sample Volatilization: Introduce the sample into a heated gas cell (approx. 692–753 K) maintained at a pressure between 10 and 70 Torr[3].
-
Causality: These conditions ensure complete volatilization while allowing the study of the unimolecular thermal decomposition and reversible trans-cis geometric isomerization[3].
-
-
Pulse Sequence Generation: Generate three ultrafast (femtosecond) infrared laser pulses. Tune the first two pulses (
) to be resonant with specific vibrational transitions (e.g., C=O stretch and C-H bend).-
Causality: EVV 2DIR relies on the coherent interaction of multiple laser beams within the sample to probe the anharmonic coupling between different vibrational modes[4].
-
-
Signal Detection: Detect the coherent signal emitted at frequency
as a function of the time delays between the pulses. -
Spectral Mapping: Fourier transform the time-domain data to generate a 2D frequency map.
-
Causality: The resulting cross-peaks on the orthogonal axes represent vibration mode pairs that are structurally coupled. Because the cis and trans geometries alter the dipole moment derivatives and spatial coupling of the methyl and carboxyl vibrations, their EVV 2DIR cross-peak intensities differ significantly, allowing for unambiguous identification[3].
-
Conclusion
The structural analysis of cis-2-methylcyclopropanecarboxylic acid requires a multi-tiered approach. While 1D and 2D NMR spectroscopy provide definitive stereochemical assignments in solution by leveraging scalar couplings and NOE interactions, gas-phase analysis demands advanced techniques like EVV 2DIR to overcome spectral congestion caused by thermal isomerization. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can ensure the highest level of analytical accuracy when characterizing this vital chiral building block.
References
-
[5] National Center for Biotechnology Information (NIH). 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem. PubChem.[Link]
-
[6] CORE. STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. [Link]
-
[8] SciSpace. Synthesis of cyclopropane containing natural products.[Link]
-
[1] ACS Publications. Synthesis and Biological Evaluation of Structurally Highly Modified Analogues of the Antimitotic Natural Product Curacin A | Journal of Medicinal Chemistry.[Link]
-
[4] ResearchGate. An Introduction to Coherent Multidimensional Spectroscopy.[Link]
-
[3] ResearchGate. Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study.[Link]
-
[7] National Center for Biotechnology Information (NIH). 2-Methylcyclopropanecarboxylic acid - 1H/13C NMR Spectral Data. PubChem.[Link]
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